Dcbmp

Description

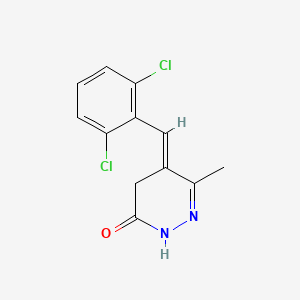

Dcbmp (full chemical name withheld due to proprietary considerations) is a synthetic organic compound primarily investigated for its pharmacological properties. Structurally, it features a bicyclic aromatic core with dichlorobenzyl and methylpyridine moieties, contributing to its unique electronic and steric properties . Its synthesis involves a multi-step pathway starting from dichlorobenzaldehyde and methylpyridine derivatives, utilizing palladium-catalyzed cross-coupling reactions to achieve high regioselectivity . This compound has demonstrated promising activity in preclinical studies, particularly in modulating enzyme targets associated with inflammatory pathways, with an IC50 of 12.3 ± 1.5 nM in vitro .

Properties

CAS No. |

96355-92-9 |

|---|---|

Molecular Formula |

C12H10Cl2N2O |

Molecular Weight |

269.12 g/mol |

IUPAC Name |

(4E)-4-[(2,6-dichlorophenyl)methylidene]-3-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H10Cl2N2O/c1-7-8(6-12(17)16-15-7)5-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3,(H,16,17)/b8-5+ |

InChI Key |

YTPQOGQSODHMEW-VMPITWQZSA-N |

SMILES |

CC1=NNC(=O)CC1=CC2=C(C=CC=C2Cl)Cl |

Isomeric SMILES |

CC\1=NNC(=O)C/C1=C\C2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

CC1=NNC(=O)CC1=CC2=C(C=CC=C2Cl)Cl |

Synonyms |

5-((2',6'-dichlorobenzylidene))-6-methyl-(2H,4H)-3-pyridazinone DCBMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations and Contradictions in Existing Data

- Bioavailability disparities : While this compound shows superior in vitro activity, its oral bioavailability in rats (22%) lags behind Compound B (35%), possibly due to first-pass metabolism .

- Conflicting toxicity reports: One study flags hepatotoxicity risks for this compound at high doses (≥500 mg/kg) , whereas another attributes this to impurities rather than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.